molecular formula C8H10ClF2N B1431882 3-(1,1-Difluoroethyl)aniline hydrochloride CAS No. 1803593-33-0

3-(1,1-Difluoroethyl)aniline hydrochloride

Cat. No. B1431882
M. Wt: 193.62 g/mol
InChI Key: LFNOZSMYWPJAHO-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)aniline hydrochloride is a chemical compound with the CAS Number: 1803593-33-0 . It has a molecular weight of 193.62 . This compound is in the form of a powder and is stored at room temperature . It has potential applications in scientific research and industrial fields.


Molecular Structure Analysis

The InChI code for 3-(1,1-Difluoroethyl)aniline hydrochloride is 1S/C8H9F2N.ClH/c1-8(9,10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(1,1-Difluoroethyl)aniline hydrochloride is a powder that is stored at room temperature . Its molecular formula is C8H10ClF2N and it has a molecular weight of 193.62 g/mol.

Scientific Research Applications

Difluoromethyl as a Bioisostere

The difluoromethyl group in compounds like 3-(1,1-Difluoroethyl)aniline hydrochloride is explored for its potential as a lipophilic hydrogen bond donor, acting as a bioisostere of hydroxyl, thiol, or amine groups. Research indicates that difluoromethyl-containing compounds exhibit drug-like properties, including hydrogen bonding and lipophilicity, similar to thiophenol, aniline, and amine groups, but not as potent as hydroxyl groups. This finding is significant for the rational design of drugs, highlighting the group's role in enhancing lipophilicity and drug-receptor interactions (Zafrani et al., 2017).

Synthesis of Labelled Compounds

3,5-Dichloroaniline, a compound with similarities to 3-(1,1-Difluoroethyl)aniline hydrochloride, demonstrates its importance in synthesizing labelled compounds for drug metabolism and pharmacokinetics (DMPK) studies. The synthesis process involves converting [13C6]-Aniline or its hydrochloride salt into [13C6]-3,5-dichloroaniline, which can be incorporated into compounds of interest. This application is crucial for creating internal standards that assist in the accurate measurement of drug concentrations and their metabolites in biological systems (Latli et al., 2008).

Corrosion Inhibition

Aniline derivatives, like those structurally related to 3-(1,1-Difluoroethyl)aniline hydrochloride, have been studied for their corrosion inhibition properties on metals. These compounds demonstrate efficient corrosion inhibition on mild steel surfaces in acidic conditions, showcasing their potential in extending the lifespan of metal structures and components in corrosive environments (Daoud et al., 2014).

Magnetic Nanoparticle-Based Drug Delivery

The study of poly[aniline-co-N-(1-one-butyric acid) aniline] coated on Fe3O4 cores forms magnetic nanoparticles for drug delivery, aiming to enhance therapeutic capacity and improve the thermal stability of chemotherapeutic agents. This research presents a novel approach to targeting drug delivery systems, potentially reducing chemotherapy side effects and improving treatment efficacy for brain tumors (Hua et al., 2011).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

3-(1,1-difluoroethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-8(9,10)6-3-2-4-7(11)5-6;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNOZSMYWPJAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Difluoroethyl)aniline hydrochloride

CAS RN

1803593-33-0
Record name 3-(1,1-difluoroethyl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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